3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid

Descripción general

Descripción

3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid is an organic compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol . This compound is characterized by the presence of a benzimidazole ring substituted with a methyl group at the 2-position and a propanoic acid moiety at the 1-position of the benzimidazole ring . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry .

Métodos De Preparación

The synthesis of 3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid typically involves the reaction of 2-methylbenzimidazole with a suitable propanoic acid derivative under specific conditions . One common method involves the use of 2-methylbenzimidazole and 3-bromopropanoic acid in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity .

Análisis De Reacciones Químicas

3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to other benzimidazole derivatives, which are known for their diverse biological activities.

- Antimicrobial Properties : Recent studies have highlighted the effectiveness of 3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid in antimicrobial photodynamic therapy (aPDT). This therapy utilizes photosensitizers to generate reactive oxygen species that can effectively kill bacteria and fungi. The compound has shown promise in preclinical models, particularly against oral pathogens and biofilms associated with dental infections .

- Pharmaceutical Formulation : The compound's amorphous form has been developed for enhanced solubility and stability in pharmaceutical formulations. Techniques such as solid dispersion have been utilized to improve the bioavailability of the compound when incorporated into drug formulations . This is particularly beneficial for compounds with poor water solubility.

Case Study 1: Antimicrobial Efficacy

A study explored the efficacy of this compound in treating infections caused by resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is a significant challenge in treating chronic infections .

Case Study 2: Formulation Development

Another investigation focused on the formulation of this compound into an amorphous solid dispersion. The study demonstrated that this approach significantly enhanced the dissolution rate and bioavailability compared to crystalline forms. The researchers used various excipients to create stable formulations suitable for oral administration .

Chemical Properties and Structure

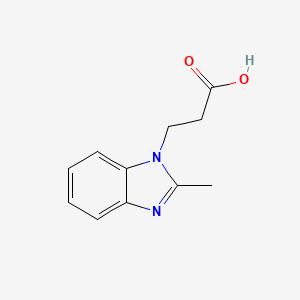

The chemical structure of this compound is represented as follows:This structure contributes to its biological activity and interaction with various biological targets.

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Antimicrobial Activity | Effective against a range of pathogens; reduces biofilm formation |

| Pharmaceutical Formulation | Enhanced solubility and stability through amorphous solid dispersions |

| Structural Characteristics | Similarity to other benzimidazole derivatives enhances biological activity |

Mecanismo De Acción

The mechanism of action of 3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The benzimidazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the propanoic acid moiety can participate in ionic interactions with positively charged residues, further stabilizing the compound’s binding to its target .

Comparación Con Compuestos Similares

3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid can be compared with other benzimidazole derivatives, such as:

2-(1H-benzimidazol-1-yl)acetic acid: This compound has a similar structure but with an acetic acid moiety instead of a propanoic acid moiety.

2-(1H-benzimidazol-1-yl)butanoic acid: This derivative has a butanoic acid moiety, making it slightly larger and potentially altering its chemical properties and biological activity.

2-methyl-1H-benzimidazole: This compound lacks the propanoic acid moiety, which may affect its solubility and reactivity compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid is a heterocyclic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Formula : C₁₁H₁₂N₂O₂

- Molecular Weight : 204.23 g/mol

- Structure : The compound features a benzimidazole ring with a propanoic acid group attached at the 3-position and a methyl group at the 2-position.

Target Interactions

The precise molecular targets of this compound are not fully elucidated. However, compounds within the benzimidazole class are known for their interactions with various enzymes and receptors, potentially leading to antimicrobial , anticancer , and anti-inflammatory effects.

Cellular Effects

Research indicates that this compound may influence several cellular processes:

- Cell Signaling Pathways : It has been shown to modulate key signaling pathways such as MAPK and PI3K, affecting gene expression and metabolic activity.

- Apoptosis and Cell Proliferation : The compound may alter cell proliferation and differentiation, which are critical for cancer treatment strategies.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. While specific details are sparse, its structural characteristics indicate potential efficacy against bacterial and fungal strains. Further research is required to establish its spectrum of activity and mechanisms.

Research Findings

Several studies have investigated the biological activities of related benzimidazole derivatives, providing insights into potential applications for this compound:

| Study | Findings |

|---|---|

| Research A | Identified significant inhibition of tumor cell lines by benzimidazole derivatives. |

| Research B | Demonstrated antimicrobial effects in vitro against specific bacterial strains. |

| Research C | Explored the interaction of benzimidazole compounds with key metabolic enzymes, suggesting possible pathways for therapeutic applications. |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of a series of benzimidazole derivatives, including compounds structurally similar to this compound. Results indicated that these compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria, with some showing significant activity at low concentrations (IC50 values in micromolar range) .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of benzimidazole derivatives. The study revealed that certain derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may similarly affect cancer cell viability, warranting further exploration.

Propiedades

IUPAC Name |

3-(2-methylbenzimidazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11(14)15/h2-5H,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXHHZFMTRYXCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359081 | |

| Record name | 3-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30163-82-7 | |

| Record name | 3-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.